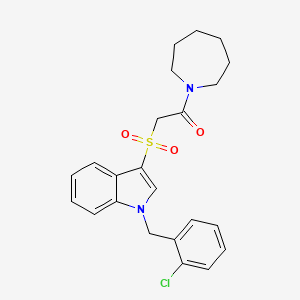
6,8-Diméthyl-4-(3-méthyl-1-benzofuran-2-yl)chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H16O3 and its molecular weight is 304.345. The purity is usually 95%.
BenchChem offers high-quality 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse totale de produits naturels
Les dérivés du benzofurane, y compris la « 6,8-diméthyl-4-(3-méthyl-1-benzofuran-2-yl)chromén-2-one », ont été utilisés dans la synthèse totale de produits naturels . Ces composés ont des structures complexes et ont été étudiés pour leurs activités biologiques potentielles .
Activités anticancéreuses
Certains benzofuranes substitués ont montré des activités anticancéreuses significatives . Par exemple, le composé 36, un dérivé du benzofurane, s'est avéré avoir des effets inhibiteurs significatifs sur la croissance cellulaire sur divers types de cellules cancéreuses .
Activité anti-inflammatoire
Bien qu'ils ne soient pas directement liés à la « this compound », d'autres dérivés du benzofurane ont été synthétisés et évalués pour leur activité anti-inflammatoire .
Activité antibactérienne
La position 5 ou 6 du noyau benzofurane peut être non substituée, et les substituants avec des halogènes, des groupes nitro et hydroxyle ont également montré une activité antibactérienne puissante .
Analyse de la structure chimique
La structure chimique des dérivés du benzofurane, y compris la « this compound », peut être analysée pour de futures recherches et développements .
Développement de potentiels de thérapie ciblée
Le développement de composés prometteurs avec des potentiels de thérapie ciblée est un objectif principal des chercheurs médicaux . Les dérivés du benzofurane, y compris la « this compound », pourraient potentiellement être utilisés dans ce domaine .
Mécanisme D'action
Target of Action
Compounds containing benzofuran rings have been studied for their various biological activities . They have shown potential in interacting with several biological targets, exhibiting activities such as antimicrobial and anticancer .
Mode of Action
It’s known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Benzofuran derivatives have shown various biological activities, including antimicrobial and anticancer effects.
Analyse Biochimique
Biochemical Properties
It is known that benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Cellular Effects
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors . These interactions suggest that 6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one may exert its effects at the molecular level through similar mechanisms.
Propriétés
IUPAC Name |
6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHXSAHNBMTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)




![1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2517567.png)

![10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2517569.png)
![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)


![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
![3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2517577.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
